molecular formula C6H7N3S2 B1366772 2-Formylthiophene thiosemicarbazone CAS No. 5351-91-7

2-Formylthiophene thiosemicarbazone

Cat. No.: B1366772
CAS No.: 5351-91-7
M. Wt: 185.3 g/mol
InChI Key: YNTKURSKMLATKI-YWEYNIOJSA-N
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Description

2-Formylthiophene thiosemicarbazone is a derivative of thiosemicarbazone, an organosulfur compound . Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . They have been the subject of many studies in recent years due to their biological activities and pharmacological properties .


Synthesis Analysis

Thiosemicarbazones are synthesized by condensing a thiosemicarbazide with an aldehyde or ketone . In a study, 22 thiosemicarbazone derivatives were synthesized .


Molecular Structure Analysis

The CSN3 core atoms of thiosemicarbazones are coplanar . The structure of this compound is yet to be fully elucidated.


Chemical Reactions Analysis

Thiosemicarbazones have been demonstrated to be effective in both tetrahydropyranylation and 2-deoxygalactosylation reactions . They have also shown potential anti-cancer effects by targeting several biological processes, including DNA metabolism .

Scientific Research Applications

1. Antitumor Properties and DNA Synthesis Inhibition

2-Formylthiophene thiosemicarbazone has been studied for its antitumor properties. It has been found to inhibit DNA synthesis in mammalian cells, a process essential for cancer cell proliferation. For instance, α-(N)-heterocyclic thiosemicarbazones have been shown to possess antitumor properties through the inhibition of DNA synthesis, and this inhibitory action is likely due to iron coordination (Borges, Paniago, & Beraldo, 1997). Additionally, this compound derivatives have demonstrated significant antiamoebic and antitrichomonal activities, which further indicates their potential in cancer treatment (Bharti, Husain, Gonzalez Garza, Cruz-Vega, Castro-Garza, Mata-Cárdenas, Naqvi, & Azam, 2002).

2. Application in Metal Complex Synthesis and Characterization

Thiosemicarbazones, including this compound, are notable for their ability to form metal complexes. These complexes are important for various applications in inorganic and bioinorganic chemistry. A study by Cowley et al. (2003) details the synthesis and characterization of rhenium(III) complexes where 2-formylpyridine thiosemicarbazone acts as a ligand (Cowley, Dilworth, Donnelly, & Woollard-Shore, 2003). Additionally, palladium complexes with 2-formylpyridine thiosemicarbazone have been synthesized and studied for their spectral and catalytic properties, highlighting the versatility of thiosemicarbazones in coordination chemistry (Paul, Butcher, & Bhattacharya, 2015).

3. Ribonucleotide Reductase Inhibition

One of the key mechanisms by which this compound exerts its biological effects is through the inhibition of ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair, making its inhibition a potential strategy for cancer therapy. A study highlights the role of γ-(N)-heterocyclic carboxaldehyde thiosemicarbazones in inhibiting ribonucleotide reductase, suggesting a potential mechanism of action for this compound (Sartorelli, 1979).

4. Interaction with Biological Systems

The interaction of this compound with various biochemical systems has been explored to understand its behavior and potential therapeutic applications in vivo. Studies indicate that this compound can remove iron from ferritin to form stable complexes, suggesting its potential role in iron metabolism and as a therapeutic agent in diseases related to iron dysregulation (Antholine, Knight, Whelan, & Petering, 1977).

5. Antimicrobial and Antioxidant Activities

Thiosemicarbazones, including this compound, have been shown to exhibit antimicrobial and antioxidant activities. This broadens their potential application beyond anticancer therapy. A study by Meeran and Ravisankar (2020) discusses the synthesis of substituted thiosemicarbazones and their evaluation for antimicrobial and antioxidant activities (Meeran & Ravisankar, 2020).

Mechanism of Action

Target of Action

2-Formylthiophene thiosemicarbazone, also known as 2-(2-thienylmethylidene)hydrazine-1-carbothioamide, primarily targets cancer cells . It has shown potent cytotoxicity against various cancer cell lines, including MCF-7, SK-mel-2, and DU145 . The compound’s primary targets are likely to be proteins or enzymes that play a crucial role in the survival and proliferation of these cancer cells.

Mode of Action

The compound interacts with its targets, leading to changes that result in the death of the cancer cells . . This means that the compound triggers the production of reactive oxygen species (ROS) in the cancer cells, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell survival and proliferation. The compound’s action results in the disruption of these pathways, leading to the death of the cancer cells . The exact pathways and their downstream effects are still under investigation.

Pharmacokinetics

Theoretical studies suggest that the bioavailability and bioactivity of this compound may be high . This means that the compound is likely to be well absorbed and distributed in the body, metabolized effectively, and excreted in a manner that allows it to maintain its anticancer activity.

Result of Action

The result of the action of this compound is the death of cancer cells . The compound has shown potent cytotoxicity against various cancer cell lines, indicating that it is effective in killing these cells . This cytotoxic effect is likely due to the compound’s interaction with its targets and the subsequent disruption of biochemical pathways essential for cell survival and proliferation.

Biochemical Analysis

Biochemical Properties

2-Formylthiophene thiosemicarbazone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions is with ribonucleotide reductase, an enzyme pivotal for DNA synthesis. By inhibiting this enzyme, this compound can effectively halt the proliferation of cancer cells . Additionally, this compound has shown interactions with quinone reductase-2 and glucose-regulated protein 78 (GRP78), further highlighting its potential in anticancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 breast cancer cells and C6 glioma cells, this compound induces cytotoxicity, leading to cell death . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to induce apoptosis through reactive oxygen species (ROS)-mediated pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to ribonucleotide reductase, inhibiting its activity and thus preventing DNA synthesis . This compound also interacts with other biomolecules, such as quinone reductase-2 and GRP78, leading to enzyme inhibition or activation . These interactions result in changes in gene expression, contributing to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy in inhibiting cancer cell proliferation . Long-term exposure to this compound can lead to degradation, which may affect its potency. In vitro and in vivo studies have demonstrated that prolonged treatment with this compound can result in sustained anticancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including dehydrogenation, hydroxylation, and oxidative desulfuration . These reactions result in the formation of various metabolites, which can influence the compound’s bioactivity. The interaction with enzymes such as ribonucleotide reductase and quinone reductase-2 plays a significant role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments. Its localization within these organelles is essential for its anticancer activity and overall therapeutic potential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Formylthiophene thiosemicarbazone can be achieved through the reaction of 2-Formylthiophene and thiosemicarbazide in the presence of a suitable catalyst.", "Starting Materials": [ "2-Formylthiophene", "Thiosemicarbazide", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-Formylthiophene and thiosemicarbazide in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Heat the reaction mixture to a specific temperature and maintain it for a specific time period.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS No.

5351-91-7

Molecular Formula

C6H7N3S2

Molecular Weight

185.3 g/mol

IUPAC Name

[(Z)-thiophen-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C6H7N3S2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4-

InChI Key

YNTKURSKMLATKI-YWEYNIOJSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N\NC(=S)N

SMILES

C1=CSC(=C1)C=NNC(=S)N

Canonical SMILES

C1=CSC(=C1)C=NNC(=S)N

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information about the structure of 2-Formylthiophene thiosemicarbazone can be obtained from the research paper?

A1: The research paper focuses on elucidating the crystal and molecular structure of this compound []. This means the paper likely utilizes techniques like X-ray crystallography to determine the arrangement of atoms within the molecule and its crystal lattice. Information about bond lengths, bond angles, and the overall three-dimensional conformation of the molecule can be expected in the full text of the paper.

Q2: Why is understanding the crystal and molecular structure of this compound important?

A2: Determining the crystal and molecular structure of a compound like this compound is fundamentally important for several reasons. Firstly, it provides insights into the compound's physical and chemical properties []. This knowledge can be valuable for predicting or explaining its behavior in different environments, for example, its solubility in various solvents. Secondly, understanding the three-dimensional structure can be crucial for investigating its potential biological activity. The arrangement of atoms in space can dictate how the molecule interacts with biological targets, such as enzymes or receptors. This information can be invaluable for drug design and development.

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